molecular formula C8H9NO B099790 Acetanilide-4'-D1 CAS No. 16625-79-9

Acetanilide-4'-D1

Cat. No.: B099790
CAS No.: 16625-79-9
M. Wt: 136.17 g/mol
InChI Key: FZERHIULMFGESH-VMNATFBRSA-N
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Description

Acetanilide-4'-D1 is a deuterated analog of N-phenylacetamide, where a hydrogen atom on the phenyl ring is replaced by a deuterium atom Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetanilide-4'-D1 typically involves the deuteration of N-phenylacetamide. One common method is the catalytic exchange of hydrogen with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst, such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to ensure selective deuteration at the desired position on the phenyl ring.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and efficient catalytic systems to achieve high yields and selectivity. The reaction conditions are optimized to minimize side reactions and ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetanilide-4'-D1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding this compound derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve selective substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound derivatives with additional functional groups, while reduction can produce N-(4-Deuteriophenyl)amine.

Scientific Research Applications

Acetanilide-4'-D1 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of deuterium isotope effects and reaction mechanisms.

    Biology: Employed in metabolic studies to trace the fate of deuterated compounds in biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.

    Industry: Utilized in the production of deuterated materials for various industrial applications, including the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of Acetanilide-4'-D1 involves its interaction with specific molecular targets and pathways. The incorporation of deuterium can influence the compound’s binding affinity, metabolic stability, and overall biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylacetamide: The non-deuterated analog of Acetanilide-4'-D1.

    N-(4-Hydroxyphenyl)acetamide: A hydroxylated derivative with different chemical and biological properties.

    N-(4-Methylphenyl)acetamide: A methylated analog with distinct reactivity and applications.

Uniqueness

This compound is unique due to the presence of deuterium, which imparts distinct physical and chemical properties. These properties can lead to improved stability, altered reaction kinetics, and enhanced selectivity in various applications compared to its non-deuterated counterparts.

Biological Activity

Acetanilide-4'-D1, a deuterated derivative of acetanilide, is a compound that has garnered attention in various fields of scientific research, particularly in biology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in metabolic studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a deuterium atom at the para position of the aniline moiety. This substitution alters its physical and chemical properties compared to non-deuterated analogs, potentially enhancing its stability and selectivity in biological systems.

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The incorporation of deuterium affects the compound's binding affinity and metabolic stability, which can influence its pharmacokinetic properties. The specific pathways and targets involved may vary depending on the application context, including:

  • Enzyme Inhibition : Acetanilide derivatives are known to interact with cytochrome P450 enzymes, affecting drug metabolism.
  • Receptor Binding : The compound may exhibit altered binding characteristics to specific receptors due to the isotopic substitution.

Applications in Research

This compound has several significant applications in scientific research:

  • Metabolic Studies : It is employed to trace the fate of deuterated compounds in biological systems, providing insights into metabolic pathways and enzyme activities.
  • Drug Development : The compound is investigated for its potential in enhancing the pharmacokinetic properties of pharmaceuticals, which may lead to improved therapeutic outcomes.
  • Chemical Mechanisms : As a model compound, it aids in studying deuterium isotope effects and reaction mechanisms in organic chemistry.

Case Studies

Several studies have explored the biological effects and mechanisms associated with this compound:

  • Metabolic Fate Analysis : A study utilized this compound to investigate its metabolic pathways in liver microsomes. The results indicated that the compound undergoes hydroxylation, leading to various metabolites that are further processed by phase II enzymes .
  • Carcinogenicity Assessment : Although primarily focused on related compounds like 4'-(Chloroacetyl)-acetanilide, bioassays conducted on Fischer 344 rats showed significant tumor incidences at high doses, suggesting potential carcinogenic properties that might be relevant for understanding safety profiles for similar acetanilide derivatives .
  • Pharmacokinetic Studies : Research has demonstrated that the presence of deuterium can significantly alter the pharmacokinetics of acetanilide derivatives, potentially leading to increased half-lives and reduced side effects compared to their non-deuterated forms.

Comparative Analysis

To better understand this compound's unique properties, a comparison with similar compounds is beneficial:

CompoundStructure CharacteristicsBiological Activity
AcetanilideNon-deuteratedKnown analgesic; moderate toxicity
N-(4-Hydroxyphenyl)acetamideHydroxylated derivativeIncreased solubility; altered metabolism
N-(4-Methylphenyl)acetamideMethylated analogDifferent reactivity; potential toxicity

Properties

IUPAC Name

N-(4-deuteriophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)/i2D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZERHIULMFGESH-VMNATFBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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